3-(acetylamino)-N-(4-ethylphenyl)benzamide
Vue d'ensemble
Description
3-(acetylamino)-N-(4-ethylphenyl)benzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AEE788 is a dual inhibitor of both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), two proteins that play a crucial role in tumor growth and angiogenesis.
Applications De Recherche Scientifique
3-(acetylamino)-N-(4-ethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. As a dual inhibitor of EGFR and VEGFR, 3-(acetylamino)-N-(4-ethylphenyl)benzamide has been shown to inhibit tumor growth and angiogenesis in preclinical models of various types of cancer, including breast, lung, and prostate cancer (2). 3-(acetylamino)-N-(4-ethylphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer (3). In addition, 3-(acetylamino)-N-(4-ethylphenyl)benzamide has been investigated for its potential use in the treatment of other diseases, such as age-related macular degeneration (4).
Mécanisme D'action
3-(acetylamino)-N-(4-ethylphenyl)benzamide inhibits the activity of both EGFR and VEGFR by binding to the ATP-binding site of these receptors, thereby preventing the activation of downstream signaling pathways that are involved in tumor growth and angiogenesis (5). Inhibition of EGFR and VEGFR by 3-(acetylamino)-N-(4-ethylphenyl)benzamide results in decreased cell proliferation, increased apoptosis, and reduced angiogenesis, all of which contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(4-ethylphenyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In vitro studies have shown that 3-(acetylamino)-N-(4-ethylphenyl)benzamide inhibits cell proliferation, induces apoptosis, and reduces the expression of various proteins that are involved in tumor growth and angiogenesis (6). In vivo studies have demonstrated that 3-(acetylamino)-N-(4-ethylphenyl)benzamide inhibits tumor growth and angiogenesis, and enhances the efficacy of chemotherapy and radiation therapy (7).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(acetylamino)-N-(4-ethylphenyl)benzamide is its dual inhibition of EGFR and VEGFR, which makes it a potentially effective therapeutic agent for a wide range of cancers. 3-(acetylamino)-N-(4-ethylphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy, which could make it a valuable addition to current cancer treatment regimens. However, one limitation of 3-(acetylamino)-N-(4-ethylphenyl)benzamide is its potential toxicity, which has been observed in preclinical studies (8). In addition, the cost of synthesizing 3-(acetylamino)-N-(4-ethylphenyl)benzamide may be a limiting factor in its widespread use in research.
Orientations Futures
There are several future directions for research on 3-(acetylamino)-N-(4-ethylphenyl)benzamide. One area of focus could be the development of more efficient and cost-effective methods for synthesizing 3-(acetylamino)-N-(4-ethylphenyl)benzamide. Another area of research could be the investigation of 3-(acetylamino)-N-(4-ethylphenyl)benzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, further studies are needed to better understand the toxicity profile of 3-(acetylamino)-N-(4-ethylphenyl)benzamide and to identify potential biomarkers that could predict response to treatment with 3-(acetylamino)-N-(4-ethylphenyl)benzamide.
Propriétés
IUPAC Name |
3-acetamido-N-(4-ethylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-13-7-9-15(10-8-13)19-17(21)14-5-4-6-16(11-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNNCEGMWPRTOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Acetylamino)-N~1~-(4-ethylphenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.